5-Hexynoic acid

描述

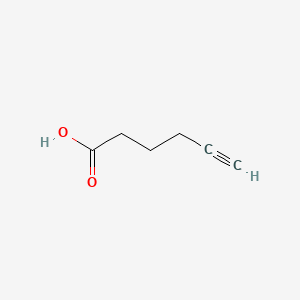

5-Hexynoic acid is an alkynoic acid with the molecular formula C₆H₈O₂. It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its carbon chain. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

5-Hexynoic acid can be synthesized through several methods. One common approach involves the reaction of 5-hexyn-1-ol with an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound. Another method involves the use of p-toluenesulfonic acid as a reagent to prepare hex-5-ynoic acid methyl ester, which can then be hydrolyzed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale oxidation of 5-hexyn-1-ol using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired quality of this compound .

化学反应分析

Types of Reactions

5-Hexynoic acid undergoes various types of chemical reactions, including:

Oxidation: It can be further oxidized to produce carboxylic acids with higher oxidation states.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation: Higher carboxylic acids.

Reduction: Alkenes, alkanes.

Substitution: Halogenated or alkylated derivatives

科学研究应用

Organic Synthesis

5-Hexynoic acid is primarily utilized in organic synthesis, particularly in the preparation of cyclized products. One notable application is its conversion into 3-alkoxy-2-cyclohexenones through a one-pot cyclization reaction. This method employs indium(III) chloride as a catalyst, leading to yields ranging from 58% to 90% depending on the reaction conditions and nucleophiles used . The cyclization process involves the formation of an acyl chloride intermediate, which subsequently reacts with alcohols to yield the desired products.

Table 1: Cyclization Yields of this compound

| Catalyst | Yield (%) |

|---|---|

| Indium(III) Chloride | 81 |

| Aluminum Chloride | 26 |

| Titanium(IV) Chloride | 0 |

This table summarizes the effectiveness of various catalysts in promoting the cyclization of this compound, demonstrating the superior performance of indium(III) chloride.

Catalytic Processes

In catalytic applications, this compound has been studied for its role in palladium-catalyzed reactions. A case study investigated its self-association behavior in chloroform using infrared spectroscopy, revealing insights into its dimerization and monomeric forms . This property is crucial for understanding reaction kinetics and optimizing conditions for catalytic transformations.

Table 2: Self-Association of this compound

| Concentration (M) | Dimer Absorption (cm) | Monomer Absorption (cm) |

|---|---|---|

| 0.14 | 1711 | 1750 |

| 0.01 | 1711 | 1750 |

This table illustrates the infrared absorption characteristics of the dimer and monomer forms of this compound at different concentrations.

Synthesis of Complex Molecules

The compound has also been employed in the synthesis of complex polycyclic heterocycles. For instance, a cascade reaction utilizing gold and silver catalysis has been developed to synthesize derivatives such as benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinones from substituted derivatives of this compound . This application underscores its versatility as a building block in synthetic organic chemistry.

Biological Applications

Research has indicated potential biological applications for derivatives of this compound. For example, it has been explored in the context of fungal metabolites, where it was identified alongside other amino acids and toxins extracted from fruiting bodies . This suggests that compounds derived from or related to this compound may have relevance in natural product chemistry and pharmacology.

作用机制

The mechanism of action of 5-Hexynoic acid involves its reactivity due to the presence of the triple bond. This triple bond can participate in various chemical reactions, such as cyclization and addition reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

Similar Compounds

- 4-Pentynoic acid

- 6-Heptynoic acid

- 3-Butynoic acid

- Propiolic acid

Uniqueness

5-Hexynoic acid is unique due to its specific carbon chain length and the position of the triple bond. This structural feature imparts distinct reactivity and properties compared to other alkynoic acids. For example, 4-Pentynoic acid has a shorter carbon chain, while 6-Heptynoic acid has a longer one, affecting their reactivity and applications .

生物活性

5-Hexynoic acid is a unique alkyne-containing fatty acid that has garnered attention for its biological activity, particularly in the context of fatty acid synthase (FASN) interactions and potential applications in medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including its role in protein acylation, cytotoxicity, and antiviral properties.

This compound is characterized by its alkyne functional group, which can participate in various chemical reactions, including cyclization and acylation. Its structure can be represented as follows:

1. FASN Interaction and Protein Acylation

Recent studies have highlighted the role of this compound as a bioorthogonal chemical reporter for FASN-dependent protein acylation. FASN is crucial for the synthesis of fatty acids, which are essential for various cellular processes, including membrane integrity and signaling pathways.

- Mechanism of Action : this compound is metabolized into a long-chain fatty acid that can be incorporated into proteins via palmitoylation and myristoylation processes. These modifications are vital for the proper localization and function of proteins such as interferon-induced transmembrane protein 3 (IFITM3) and HIV-1 matrix protein .

- Experimental Findings : In cells treated with this compound, there was a significant increase in the labeling of IFITM3, indicating enhanced palmitoylation in an FASN-dependent manner. This suggests that this compound can effectively serve as a substrate for acyltransferases involved in post-translational modifications .

2. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cell lines:

| Compound | Cell Line | CC50 (μM) |

|---|---|---|

| This compound | HEP-2 | >1000 |

| This compound | C6 | >1000 |

| This compound | Raw 264.7 | >1000 |

- Results : In a study assessing multiple compounds, this compound demonstrated non-cytotoxic behavior across several tested cell lines, with CC50 values exceeding 1000 μM . This indicates a favorable safety profile for potential therapeutic applications.

3. Antiviral Activity

Research has also explored the antiviral properties of compounds related to this compound:

- Screening Against HSV-1 : A series of derivatives including this compound were tested against different strains of herpes simplex virus (HSV-1). While specific data on this compound's direct antiviral effects were limited, related compounds showed varying degrees of activity with selectivity indexes indicating potential for further development .

Case Study: FASN Inhibition and Viral Replication

In a notable case study, researchers investigated the role of FASN in viral replication using this compound as an inhibitor. The findings revealed that inhibiting FASN disrupted the replication cycles of several enveloped viruses, suggesting that targeting fatty acid metabolism could be a viable strategy in antiviral therapies .

常见问题

Q. Basic: What are the standard laboratory synthesis methods for 5-Hexynoic acid, and how can reaction conditions be optimized for yield?

Answer:

The primary synthesis route involves oxidizing 5-hexyn-1-ol with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. A second method uses p-toluenesulfonic acid to prepare the methyl ester intermediate, followed by hydrolysis to yield this compound . Optimization strategies include:

- Temperature control : Maintain 0–25°C during oxidation to prevent side reactions.

- Catalyst selection : Transition metal catalysts (e.g., Au) improve cyclization efficiency for derivatives like methylene lactones .

- Purification : Distillation or recrystallization enhances purity (>97%) .

- Scalability : Small-scale protocols (1–25 g) are well-established, but larger batches require inert atmospheres to mitigate flammability risks (flash point: 110°C) .

Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

this compound is flammable (GHS02) and a skin/eye irritant (GHS07). Key precautions include:

- Ventilation : Use fume hoods for synthesis or handling to avoid vapor accumulation (H225) .

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C .

- Emergency protocols : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. Advanced: How does this compound interact with fatty acid synthase (FASN), and what experimental techniques can elucidate its role in protein acylation?

Answer:

this compound acts as a substrate analog, competing with natural fatty acids (e.g., palmitate) for FASN binding. Its triple bond enables "click chemistry" modifications (e.g., Cu-catalyzed azide-alkyne cycloaddition) to track acylated proteins . Methodological approaches:

- In vitro assays : Monitor FASN activity via radiometric assays (³H-acetyl-CoA incorporation) or fluorescence-based probes .

- MALDI-TOF MS : Analyze acylated protein profiles in cell lysates after metabolic labeling with this compound .

- SEC-MALS : Determine molecular weight and persistence length of polymer-5-hexynoic acid conjugates to study structural impacts .

Q. Advanced: What are the implications of this compound's stability and degradation products on long-term biochemical assays?

Answer:

Degradation under ambient conditions (pH, light, humidity) can yield reactive byproducts (e.g., carboxylic acids or alkynes), altering experimental outcomes. Mitigation strategies:

- Stability testing : Use accelerated aging studies (40°C/75% RH) to model degradation kinetics .

- HPLC-MS : Monitor purity over time; degradation peaks at >6 months storage correlate with reduced enzymatic inhibition efficacy .

- Buffer selection : Phosphate buffers (pH 7.4) minimize hydrolysis compared to Tris-based systems .

Q. Advanced: How can researchers resolve contradictions in reported dosage effects of this compound in animal models?

Answer:

Discrepancies in toxicity (e.g., low-dose efficacy vs. high-dose respiratory irritation) arise from metabolic variability. Methodological solutions:

- Dose-response curves : Conduct pharmacokinetic studies (IV/oral administration) to establish tissue-specific thresholds .

- Metabolomics : Use ¹³C-labeled this compound to track metabolic flux and identify toxic intermediates .

- Species-specific models : Compare murine vs. zebrafish models to isolate dose-dependent effects on acetylcholinesterase inhibition .

Q. Advanced: How is this compound utilized in polymer science, and what analytical methods validate its incorporation into materials?

Answer:

In polymer modification, this compound introduces alkynyl groups for post-functionalization (e.g., "click" grafting). Key techniques:

- ¹H/¹³C NMR : Confirm covalent bonding via shifts at δ 1.8–2.2 ppm (triple bond protons) and δ 170–175 ppm (carboxylic acid) .

- DSC/TGA : Assess thermal stability; polymers with this compound show increased Tg due to crosslinking .

- XPS : Detect sulfur (from p-toluenesulfonic acid catalysts) to evaluate residual reagent levels .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Answer:

- FT-IR : Strong absorbance at ~2100 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

- GC-MS : Quantify purity using derivatized methyl esters (retention time: ~8.5 min) .

- Elemental analysis : Validate C₆H₈O₂ composition (theoretical C: 64.27%, H: 7.19%, O: 28.54%) .

Q. Advanced: What computational tools predict synthetic pathways for novel this compound derivatives?

Answer:

AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to propose routes for derivatives like 5,6-dicarba-closo-dodecaboranyl hexynoic acid. Key steps:

属性

IUPAC Name |

hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMEXRVUOPYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201415 | |

| Record name | 5-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53293-00-8 | |

| Record name | 5-Hexynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53293-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053293008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。